molecular formula C10H6ClNO2 B11898120 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde CAS No. 885273-15-4

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde

Katalognummer: B11898120
CAS-Nummer: 885273-15-4
Molekulargewicht: 207.61 g/mol
InChI-Schlüssel: BBFSHCIZLJMBBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole ring, which is then oxidized to form the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid.

    Reduction: 2-(3-Chloro-phenyl)-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can modulate cellular pathways and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid
  • 2-(3-Chloro-phenyl)-oxazole-4-methanol
  • 2-(3-Chloro-phenyl)-oxazole-4-thiol

Uniqueness

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds.

Eigenschaften

CAS-Nummer

885273-15-4

Molekularformel

C10H6ClNO2

Molekulargewicht

207.61 g/mol

IUPAC-Name

2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H

InChI-Schlüssel

BBFSHCIZLJMBBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.